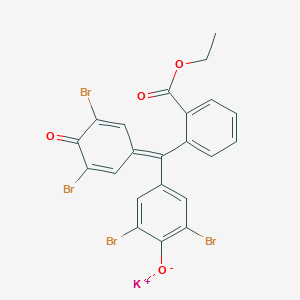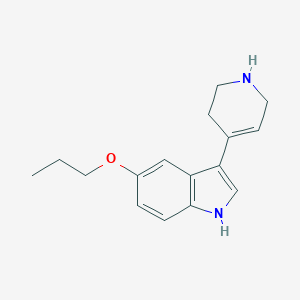
3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole, also known as 4-HO-MPMI, is a chemical compound that belongs to the indole family. It is a research chemical that has been studied for its potential therapeutic effects in the treatment of various medical conditions.
作用機序
The exact mechanism of action of 3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It may also interact with other neurotransmitter systems such as dopamine and norepinephrine.
生化学的および生理学的効果
Studies have shown that 3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole has anti-inflammatory and analgesic effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
実験室実験の利点と制限
One advantage of using 3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole in lab experiments is that it is relatively easy to synthesize. It is also a selective partial agonist at the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. One limitation is that its effects in humans are not well understood, and more research is needed to determine its safety and efficacy.
将来の方向性
There are several future directions for research on 3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole. One area of interest is its potential use in the treatment of depression, anxiety, and addiction. It may also have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to understand its mechanism of action and to determine its safety and efficacy in humans.
合成法
The synthesis of 3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole involves the reaction of 4-hydroxy-3-methoxyphenethylamine with 4-propoxyindole-3-carboxaldehyde in the presence of a reducing agent. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using chromatography techniques.
科学的研究の応用
3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole has been studied for its potential therapeutic effects in the treatment of various medical conditions. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
特性
CAS番号 |
134278-77-6 |
|---|---|
製品名 |
3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole |
分子式 |
C16H20N2O |
分子量 |
256.34 g/mol |
IUPAC名 |
5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
InChI |
InChI=1S/C16H20N2O/c1-2-9-19-13-3-4-16-14(10-13)15(11-18-16)12-5-7-17-8-6-12/h3-5,10-11,17-18H,2,6-9H2,1H3 |
InChIキー |
WDIYSGXWNDSFCL-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC2=C(C=C1)NC=C2C3=CCNCC3 |
正規SMILES |
CCCOC1=CC2=C(C=C1)NC=C2C3=CCNCC3 |
その他のCAS番号 |
134278-77-6 |
同義語 |
3-(1,2,5,6-tetrahydro-4-pyridyl)-5-n-propoxyindole CP 96501 CP-96501 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



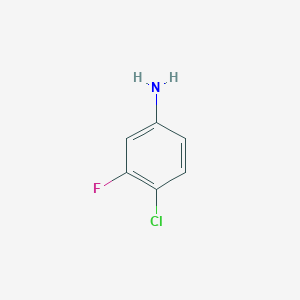
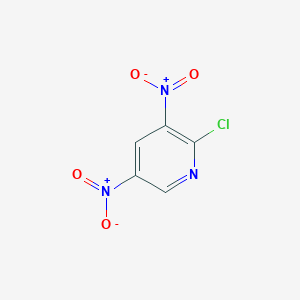
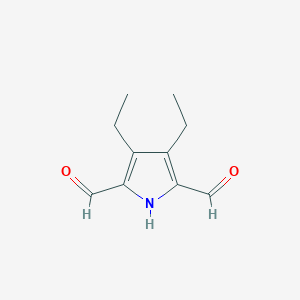
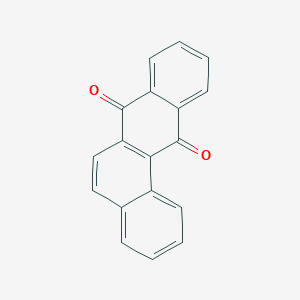
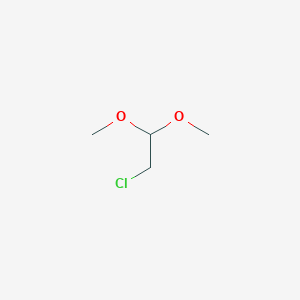
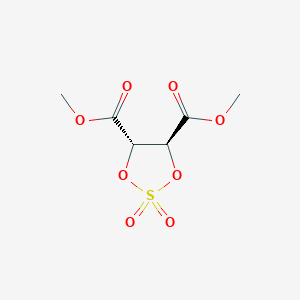
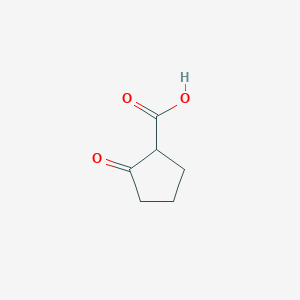
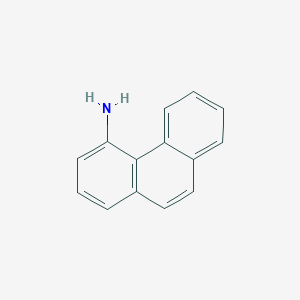
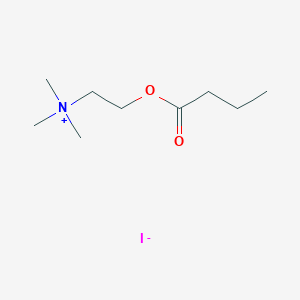
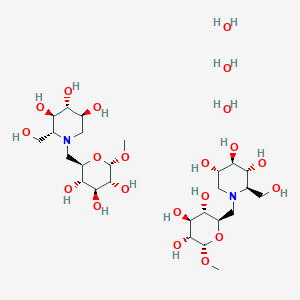
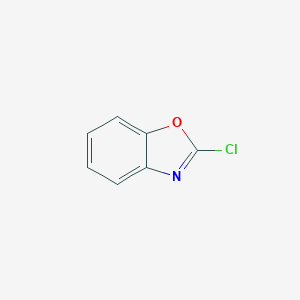
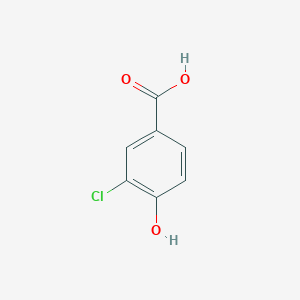
![6H-benzo[cd]pyren-6-one](/img/structure/B146296.png)
